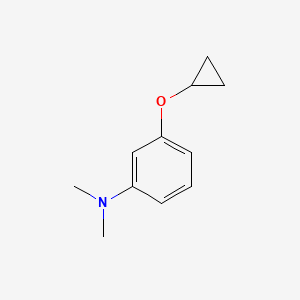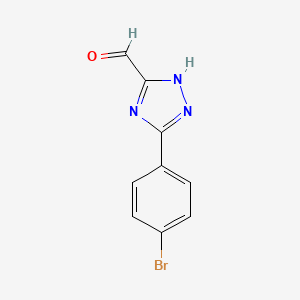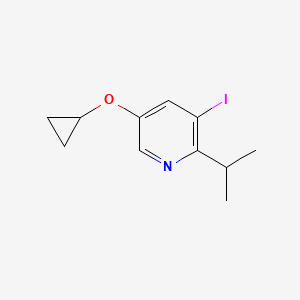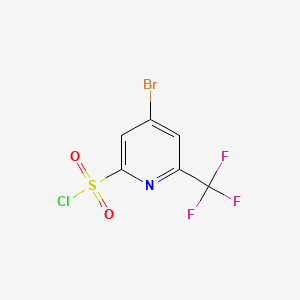
4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF3NO2S. This compound is notable for its incorporation of both bromine and trifluoromethyl groups, which impart unique chemical properties. It is used in various chemical reactions and has applications in multiple fields, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of specialized equipment to handle the corrosive nature of chlorosulfonic acid and to ensure the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and trifluoromethyl makes the pyridine ring less reactive towards electrophilic aromatic substitution.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken due to the potential for over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride can be employed, but these reactions are less frequently performed.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to study their function and interactions.
Medicine: Investigated for its potential use in drug development, particularly for its ability to introduce sulfonyl chloride groups into drug candidates, enhancing their pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate ester derivatives. These reactions often proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group but shares the bromine and trifluoromethyl substituents.
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with different positioning of the bromine and trifluoromethyl groups.
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar but without the bromine substituent.
Uniqueness
4-Bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of bromine, trifluoromethyl, and sulfonyl chloride groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.
Propriétés
Formule moléculaire |
C6H2BrClF3NO2S |
|---|---|
Poids moléculaire |
324.50 g/mol |
Nom IUPAC |
4-bromo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2BrClF3NO2S/c7-3-1-4(6(9,10)11)12-5(2-3)15(8,13)14/h1-2H |
Clé InChI |
ZJWIFSWECDZVEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(F)(F)F)S(=O)(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


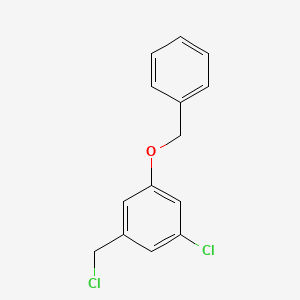

![1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)
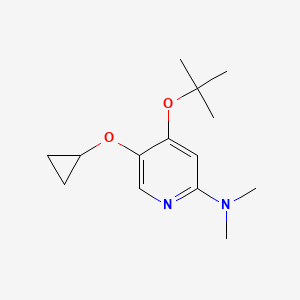
![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)
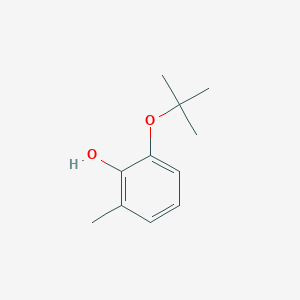
![1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14846666.png)

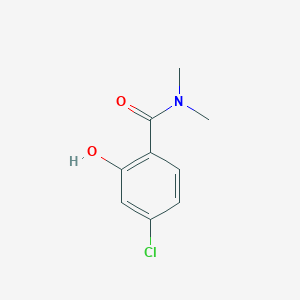
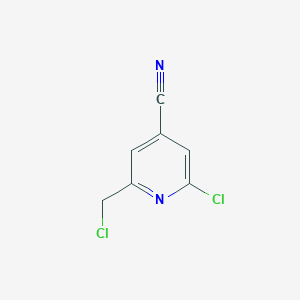
![7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14846690.png)
